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8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride Documentation Hub

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  • Product: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
  • CAS: 933034-89-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrochloride in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has emerged as a critical building block in modern medicinal chemistry. Its unique bicyclic framework mimics the purine ring of ATP, allowing it to anchor securely within the hinge region of various kinase domains[1][2].

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a highly programmable pharmacophore. The true value of this scaffold lies in its orthogonal reactivity: the differential electronic environments of the C8-bromide, C6-chloride, and the unsubstituted C3 position allow for sequential, highly controlled derivatization[1]. This technical guide dissects the physicochemical properties, synthetic methodologies, and mechanistic applications of this compound in the development of inhibitors targeting Threonine Tyrosine Kinase (TTK), Inositol-Requiring Enzyme 1α (IRE1α), and Fibroblast Growth Factor Receptors (FGFR).

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of both the free base and the hydrochloride salt is essential for optimizing reaction conditions and storage protocols. The hydrochloride salt is often preferred for long-term storage due to its enhanced crystalline stability and resistance to oxidative degradation compared to the free base[3][4].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 933190-51-3[5]933034-89-0[4]
Molecular Formula C₆H₃BrClN₃[5]C₆H₄BrCl₂N₃
Molecular Weight 232.47 g/mol [5]268.93 g/mol
SMILES BrC1=CC(Cl)=NN2C=CN=C12[5]BrC1=CC(Cl)=NN2C=CN=C12.Cl
Purity Standard ≥95% (HPLC)[5]≥95% (HPLC)
Physical Form Orange/Off-white solid[6]Crystalline solid
Storage Temperature 2-8°C, Inert atmosphere[3]2-8°C, Desiccated[3]

Synthetic Methodology & Protocol

The synthesis of the imidazo[1,2-b]pyridazine core relies on the condensation of a functionalized pyridazine with an α-halo carbonyl compound. The following self-validating protocol details the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

Step-by-Step Experimental Protocol

Phase 1: Acid-Catalyzed Cyclization (Free Base Synthesis) Causality Check: Chloroacetaldehyde diethyl acetal is used instead of free chloroacetaldehyde to prevent rapid polymerization of the aldehyde. p-Toluenesulfonic acid (PTSA) serves a dual purpose: it catalyzes the in situ deprotection of the acetal to the reactive aldehyde and protonates the pyridazine amine to facilitate the initial nucleophilic attack[7].

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 3-amino-4-bromo-6-chloropyridazine (1.0 eq, e.g., 75.3 mmol) in anhydrous isopropanol (150 mL)[7].

  • Reagent Addition: Add chloroacetaldehyde diethyl acetal (1.2 eq, 90.3 mmol) followed by anhydrous PTSA (1.2 eq, 90.3 mmol)[7].

  • Reflux: Heat the reaction mixture to 80°C and maintain under continuous stirring for 20 hours[7]. Validation: Monitor via LC-MS; the starting material peak should disappear, replaced by the product mass ([M+H]⁺ m/z 231.9/233.9)[6].

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the highly acidic residue by slowly adding saturated aqueous sodium bicarbonate (300 mL) until gas evolution ceases (pH ~7.5)[6].

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 200 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) to yield the free base as an orange solid (typically >90% yield)[6].

Phase 2: Hydrochloride Salt Formation Causality Check: Converting the free base to the HCl salt protonates the most basic nitrogen (N1 of the imidazole ring), locking the molecule into a stable crystalline lattice that resists ambient moisture and oxidation.

  • Dissolution: Dissolve the purified 8-bromo-6-chloroimidazo[1,2-b]pyridazine in a minimal volume of anhydrous diethyl ether or dioxane.

  • Precipitation: Dropwise, add a stoichiometric excess of 2M HCl in diethyl ether under vigorous stirring at 0°C.

  • Isolation: Stir for 30 minutes, filter the resulting precipitate under a nitrogen blanket, wash with cold ether, and dry in vacuo to yield 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride.

Synthesis SM 3-Amino-4-bromo-6-chloropyridazine + Chloroacetaldehyde Cond Acid-Catalyzed Cyclization (PTSA, Isopropanol, 80°C) SM->Cond Core 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (Free Base) Cond->Core Salt Hydrochloride Formation (HCl in Ether) Core->Salt Deriv1 C8 Nucleophilic Substitution Core->Deriv1 HCl 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrochloride Salt->HCl Deriv2 C3 Suzuki-Miyaura Coupling Deriv1->Deriv2 Target Advanced Kinase Inhibitors (TTK, IRE1α, FGFR) Deriv2->Target

Workflow for the synthesis and derivatization of the imidazo[1,2-b]pyridazine scaffold.

Mechanistic Role in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a classic "Type I" kinase inhibitor scaffold. It competes directly with ATP for the active site of the kinase in its active (DFG-in) conformation[1].

Orthogonal Reactivity and Pharmacophore Mapping

The power of 8-bromo-6-chloroimidazo[1,2-b]pyridazine lies in its programmable derivatization:

  • C8 Position (Bromine): Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent bridgehead nitrogen. Amination at C8 is typically the first step, directing substituents toward the solvent-exposed channel to improve aqueous solubility[1][8].

  • C3 Position (Unsubstituted): Can be selectively halogenated (e.g., iodinated with N-Iodosuccinimide) to enable palladium-catalyzed Suzuki-Miyaura cross-coupling. Aryl or macrocyclic groups added here project into the hydrophobic back pocket of the kinase[2][9].

  • C6 Position (Chlorine): Notably stable under the conditions used for C8 amination and C3 coupling, allowing it to be retained or modified late-stage via specialized palladium insertion[1].

BindingModel Core Imidazo[1,2-b]pyridazine Core Type I Kinase Inhibitor Hinge1 Kinase Hinge Region e.g., Cys645 or Ala567 Core->Hinge1 Hydrogen Bonding BackPocket Hydrophobic Back Pocket C3 Aryl / Macrocycle Core->BackPocket Hydrophobic Interactions Solvent Solvent-Exposed Channel C8 Amine Substituents Core->Solvent Solubilization

Pharmacophore binding model of the imidazo[1,2-b]pyridazine core within the kinase ATP pocket.

Applications in Drug Discovery

A. IRE1α Kinase-Endoribonuclease Inhibitors

Inositol-requiring enzyme 1α (IRE1α) is a dual-function sensor critical to the Unfolded Protein Response (UPR) in mammalian cells. Researchers have utilized the 8-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold to develop highly selective inhibitors. By displacing the 8-bromo group with various amines (e.g., 1,4-diaminocyclohexanes), the resulting compounds bind tightly to the unusual inactive kinase conformation of IRE1α. The imidazo[1,2-b]pyridazine ring is sandwiched between L714 and V586, forming canonical hydrogen bonds from the N1 and 8-NH to the C645 residue in the hinge region[1][8].

B. Macrocyclic FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFR) are highly implicated in bladder and gastric cancers. To overcome clinically acquired resistance, scientists have synthesized macrocycle-based FGFR inhibitors starting from 8-bromo-6-chloroimidazo[1,2-b]pyridazine[2]. The synthesis involves bromination, selective nucleophilic coupling with ammonia, iodination with NIS, and subsequent Suzuki coupling[2]. X-ray crystallography reveals that the core forms a conserved hydrogen bond with Ala567 in the FGFR2 hinge region, while the macrocyclic linker occupies the back pocket[2].

C. TTK (Threonine Tyrosine Kinase) Inhibitors

TTK is a dual-specific kinase essential for the spindle assembly checkpoint during mitosis. Malfunction or overexpression of TTK is a hallmark of various proliferative diseases[9]. Derivatives of 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride have been patented as potent TTK inhibitors. The synthesis typically involves treating the hydrochloride salt with N-Iodosuccinimide (NIS) in DMF at 80°C to functionalize the core, followed by amination and cross-coupling to generate the final anti-proliferative agents[9][10].

References

  • Current time information in Pasuruan, ID. Google Search.
  • 933190-51-3 | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. ChemScene.
  • 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3. ChemicalBook.
  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. PMC / NIH.
  • Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry (ACS).
  • US20120059162A1 - Fused imidazole derivative having ttk inhibitory action. Google Patents.
  • 933190-51-3|8-Bromo-6-chloroimidazo[1,2-b]pyridazine. BLDpharm.
  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry (ACS).
  • 933034-89-0|8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride. BLDpharm.
  • BLD Pharmatech Co., Limited @ ChemBuyersGuide.com.

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrochloride in Kinase Inhibitor Design

Executive Summary The development of highly selective, potent kinase inhibitors requires privileged molecular scaffolds capable of mimicking adenosine triphosphate (ATP) while offering orthogonal vectors for chemical fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, potent kinase inhibitors requires privileged molecular scaffolds capable of mimicking adenosine triphosphate (ATP) while offering orthogonal vectors for chemical functionalization. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (CAS: 933034-89-0) has emerged as a cornerstone building block in modern medicinal chemistry[1]. Rather than acting as a therapeutic agent itself, this di-halogenated precursor provides the foundational pharmacophore for a vast array of Type I and allosteric kinase inhibitors targeting oncology, fibrotic diseases, and inflammatory pathways.

This technical whitepaper deconstructs the structural biology of the imidazo[1,2-b]pyridazine core, the chemical logic behind its orthogonal reactivity, and the self-validating experimental methodologies required to translate this precursor into advanced clinical candidates.

Structural Biology: The Imidazo[1,2-b]pyridazine Pharmacophore

The mechanism of action (MoA) of imidazo[1,2-b]pyridazine-derived inhibitors relies on their ability to anchor into the highly conserved ATP-binding pocket of protein kinases. The scaffold acts as a rigid, planar ATP mimetic, but its true utility lies in how its substitution patterns dictate kinase selectivity and conformational control[2].

Hinge Region Binding Dynamics

In a standard Type I binding mode, the imidazo[1,2-b]pyridazine core occupies the adenine-binding site. The N-1 nitrogen of the imidazole ring acts as a critical hydrogen bond acceptor, directly interacting with the backbone amide (typically an NH group) of the kinase hinge region[3].

When the 8-bromo position is substituted with an amine (via nucleophilic aromatic substitution), the resulting 8-amino group introduces a secondary hydrogen bond donor. This dual H-bond network drastically increases binding affinity and residence time[4].

Binding to Unusual Inactive Conformations

Beyond standard ATP mimicry, specific functionalization of this scaffold can force kinases into unusual, inactive conformations. For example, in the dual kinase-endoribonuclease Inositol-Requiring Enzyme 1α (IRE1α), 8-amino-substituted imidazo[1,2-b]pyridazines act as allosteric inhibitors[5]. By replacing a weak CH···O interaction with a direct hydrogen bond from the 8-amino group to the hinge, the scaffold directs its C-3 substituents toward the αC-helix, preventing endoplasmic reticulum stress-induced IRE1α oligomerization and subsequent RNase activation[3].

KinaseBinding cluster_scaffold 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Core cluster_kinase Kinase ATP-Binding Pocket N1 N-1 Nitrogen (H-Bond Acceptor) Hinge Hinge Region (Backbone Amides) N1->Hinge Primary H-Bond (ATP Mimicry) C8 C-8 Bromo (SNAr Target) C8->Hinge Secondary H-Bond (via 8-Amino Sub) AlphaC αC-Helix / DFG Motif (Conformational Control) C8->AlphaC Allosteric Direction C6 C-6 Chloro (Cross-Coupling Target) Solvent Solvent Front (Hydrophilic Channel) C6->Solvent Solubilization (via Morpholine) C3 C-3 Position (C-H Activation) Hydrophobic Deep Hydrophobic Pocket (Gatekeeper) C3->Hydrophobic Selectivity Filter

Figure 1: Pharmacophore mapping of the imidazo[1,2-b]pyridazine core within the kinase ATP pocket.

Chemical Logic: Orthogonal Reactivity of the Scaffold

The true power of 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride lies in its programmable, orthogonal reactivity. Drug development professionals exploit the differential electronic environments of the C-8 and C-6 halogens to build complex molecules sequentially without the need for excessive protecting group chemistry.

  • C-8 Bromine (High Electrophilicity): The 8-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The intermediate Meisenheimer complex formed during nucleophilic attack is heavily stabilized by resonance delocalization onto the bridgehead nitrogen (N-4) and the N-1 nitrogen. Furthermore, bromine is an excellent leaving group, allowing for selective amination at C-8 even in the presence of the C-6 chlorine[3].

  • C-6 Chlorine (Cross-Coupling Vector): Once the C-8 position is substituted, the C-6 chlorine remains intact. This position is electronically deactivated toward SNAr but is perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Substitutions here (such as morpholine or piperazine rings) are directed toward the solvent-exposed channel of the kinase, drastically improving aqueous solubility and metabolic stability[2].

  • C-3 Position (Deep Pocket Probing): The electron-rich imidazole ring is susceptible to electrophilic aromatic substitution. Halogenation at C-3 followed by cross-coupling allows the introduction of bulky aryl or heteroaryl groups that penetrate the deep hydrophobic pocket, interacting with the DFG motif or gatekeeper residues to dictate absolute kinase selectivity[6].

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocols for functionalizing the 8-bromo-6-chloroimidazo[1,2-b]pyridazine core are designed as self-validating systems. Each step includes a specific causality rationale and a definitive quality control (QC) checkpoint.

Workflow Start Start: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine HCl Step1 Phase 1: Regioselective SNAr Reagents: R-NH2, DIPEA, EtOH, 80°C Start->Step1 QC1 Validation: LC-MS Check: [M+H]+, 3:1 Cl Isotope Pattern Step1->QC1 Isolate 8-Amino-6-chloro Step2 Phase 2: Electrophilic Halogenation Reagents: NBS, DCM, RT QC1->Step2 QC2 Validation: 1H NMR Check: Loss of C-3 Proton Singlet Step2->QC2 Isolate 3-Bromo-8-amino-6-chloro Step3 Phase 3: Suzuki-Miyaura Coupling Reagents: R-B(OH)2, Pd(dppf)Cl2, K2CO3 QC2->Step3 Final Final Kinase Inhibitor Ready for TR-FRET Assay Step3->Final Purify via Prep-HPLC

Figure 2: Step-by-step synthetic workflow for functionalizing the imidazo[1,2-b]pyridazine scaffold.

Phase 1: Regioselective SNAr Amination at C-8
  • Protocol: Suspend 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (1.0 eq) and a primary amine (1.2 eq) in ethanol. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture under reflux (80°C) for 2–4 hours[7].

  • Causality: The starting material is supplied as a hydrochloride salt for stability. DIPEA is strictly required to liberate the free base, enabling solubility in the polar protic solvent (ethanol), and to act as an acid scavenger for the hydrobromic acid generated during the substitution. Reflux conditions provide the activation energy necessary to displace the C-8 bromide[7].

  • Self-Validation: Analyze the crude mixture via LC-MS. The product must display a mass shift corresponding to +Mass(Amine) - 79 Da (Br). Crucially, the mass spectrum must exhibit a distinct 3:1 isotopic pattern (M : M+2), confirming that the C-6 chlorine atom remains unreacted.

Phase 2: Electrophilic Bromination at C-3
  • Protocol: Dissolve the 8-amino-6-chloro intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add N-Bromosuccinimide (NBS) (1.05 eq) at room temperature. Stir for 1 hour[6].

  • Causality: To access the deep hydrophobic pocket of the kinase, the C-3 position must be functionalized. The electron-rich imidazole ring makes C-3 highly susceptible to electrophilic aromatic substitution. NBS provides a mild, controlled source of electrophilic bromine ( Br+ ), which prevents over-halogenation and degradation of the core[6].

  • Self-Validation: Perform 1H NMR spectroscopy. The starting material exhibits a distinct, isolated aromatic proton singlet at approximately δ 7.40 ppm corresponding to the C-3 proton[3]. The complete disappearance of this singlet definitively confirms quantitative bromination at the C-3 position.

Phase 3: Suzuki-Miyaura Cross-Coupling at C-6
  • Protocol: Combine the halogenated intermediate (1.0 eq), a selected boronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1). Heat at 90°C under nitrogen for 12 hours.

  • Causality: The C-6 chloride is electronically deactivated toward SNAr but is ideal for palladium-catalyzed cross-coupling. The biphasic solvent system ensures solubility of both the organic substrate and the inorganic base. This step is typically used to introduce solvent-exposed solubilizing groups (e.g., morpholine derivatives)[2].

  • Self-Validation: LC-MS analysis will show the convergence of the isotopic pattern to a single dominant [M+H]+ peak (loss of chlorine) and the addition of the boronic acid mass minus water.

Quantitative Data: Kinase Selectivity Profiling

The modularity of the 8-bromo-6-chloroimidazo[1,2-b]pyridazine core allows it to be tuned for exquisite selectivity across the kinome. Table 1 summarizes the quantitative impact of specific scaffold modifications on kinase targeting.

Table 1: Structural modifications of the imidazo[1,2-b]pyridazine core and their functional consequences.

Kinase TargetScaffold Modification (from 8-Br-6-Cl core)Functional Consequence / Binding ModeIC50 / AffinityCitation
IRE1α 8-amino substitutionAllosteric inhibition; binds to an unusual inactive conformation, preventing RNase activation.26–31 nM[5]
TAK1 6-morpholine substitutionOxygen interacts with Lys-63; drastically enhanced water solubility and metabolic stability.55 nM[2]
Haspin 6-morpholine, 3-arylType I ATP-competitive; demonstrates high shape complementarity to the active site pocket.6–12 nM[4]
ROCK2 3-indazole, 6-arylOccupies the hydrophobic tunnel; forms dual H-bonds at the hinge region (Glu170, Met172).7.0–8.7 nM[8]

Emerging Paradigms: Molecular Glues and Targeted Degradation

Beyond traditional competitive inhibition, the imidazo[1,2-b]pyridazine scaffold is currently being leveraged in the rapidly expanding field of targeted protein degradation (TPD). Recent structural analyses have demonstrated that derivatives of this core (specifically 3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine intermediates) can be utilized to synthesize molecular glue enhancers[6].

By binding to the hinge region of Cyclin-Dependent Kinase 12 (CDK12), the modified scaffold alters the kinase surface topology, facilitating a neomorphic protein-protein interaction with the DDB1 adapter protein. This ternary complex formation leads to the rapid, targeted ubiquitination and degradation of cyclin K, showcasing the ultimate evolutionary step of this privileged chemical precursor[6].

References

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease.
  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease | Journal of Medicinal Chemistry.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.
  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis | Journal of Medicinal Chemistry.
  • Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degrad
  • US20120059162A1 - Fused imidazole derivative having ttk inhibitory action.

Sources

Exploratory

Discovery and Synthesis Pathways of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide

Introduction: The Pharmacological Imperative Imidazo[1,2-b]pyridazines have emerged as privileged scaffolds in modern drug discovery, particularly in the development of highly selective kinase inhibitors. Their structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Imperative

Imidazo[1,2-b]pyridazines have emerged as privileged scaffolds in modern drug discovery, particularly in the development of highly selective kinase inhibitors. Their structural resemblance to the adenine core of ATP allows them to efficiently anchor into the hinge region of various kinases. Scaffold hopping from traditional pyrimidine or imidazo[1,2-a]pyrazine cores to the imidazo[1,2-b]pyridazine system often results in improved pharmacokinetic profiles, enhanced water solubility, and superior metabolic stability[1]. Recent breakthroughs have highlighted their efficacy against a broad spectrum of targets, including TAK1 in multiple myeloma[2], PI3K/mTOR in pulmonary fibrosis[3], and BTK in B cell malignancies[4].

Core Synthesis and Late-Stage Functionalization

The construction of the imidazo[1,2-b]pyridazine core typically relies on the condensation of 3-aminopyridazines with α-haloketones. To achieve molecular diversity and optimize target affinity, late-stage functionalization via metal-catalyzed cross-coupling is heavily employed[5].

Step-by-Step Methodology: Synthesis of the Core Scaffold

Protocol Rationale: The cyclization between 3-amino-6-chloropyridazine and chloroacetaldehyde is a classic Tschitschibabin-type reaction[3]. The use of a mild base like sodium bicarbonate (NaHCO3) is critical; it prevents the degradation of the highly reactive α-haloketone while neutralizing the generated HCl, thereby driving the equilibrium toward the cyclized product without inducing unwanted side reactions[3].

Step-by-Step Protocol:

  • Preparation: Dissolve 3-amino-6-chloropyridazine (1.0 equiv) in a polar aprotic solvent (e.g., DMF) or ethanol to ensure complete solvation of the precursors.

  • Reagent Addition: Add chloroacetaldehyde (1.2–1.5 equiv) dropwise to the mixture at room temperature.

  • Base Integration: Introduce NaHCO3 (2.0 equiv) to the mixture. Causality: NaHCO3 acts as an acid scavenger, facilitating the initial alkylation at the endocyclic nitrogen.

  • Cyclization: Heat the reaction mixture to reflux (80–100 °C) for 12–24 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool the mixture, dilute with deionized water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the 6-chloroimidazo[1,2-b]pyridazine core.

Functionalization Workflows (Cross-Coupling)

The C3 and C6 positions of the imidazo[1,2-b]pyridazine core are highly amenable to functionalization, allowing for rapid Structure-Activity Relationship (SAR) exploration[5].

  • C6-Substitution: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination is utilized to introduce solubilizing groups like morpholine or piperazine[2]. Morpholine rings are strategically added to enhance water solubility and metabolic stability while forming favorable hydrophobic interactions within kinase active sites[2].

  • C3-Substitution: Suzuki-Miyaura cross-coupling is the standard for introducing aryl or heteroaryl groups (e.g., indazole derivatives) at the C3 position, which often interact with the hydrophobic pockets of the target kinase[2][5].

Synthesis A 3-Aminopyridazine Derivative C Imidazo[1,2-b]pyridazine Core Scaffold A->C Cyclization (NaHCO3, Reflux) B α-Haloketone (e.g., Chloroacetaldehyde) B->C D C6-Functionalization (SNAr / Buchwald-Hartwig) C->D Pd Catalyst / Base E C3-Functionalization (Suzuki-Miyaura / Sonogashira) D->E Boronic Acid / Pd(PPh3)4 F Lead Candidate (Kinase Inhibitor) E->F SAR Optimization

General synthesis and functionalization pathway of imidazo[1,2-b]pyridazine derivatives.

Drug Discovery Applications & Structure-Activity Relationship (SAR)

Imidazo[1,2-b]pyridazines have been successfully optimized against a myriad of kinase targets. Below is an analysis of critical discovery campaigns.

TAK1 Inhibitors for Multiple Myeloma

Transforming growth factor-β activated kinase (TAK1) is overexpressed in multiple myeloma (MM)[2]. Researchers discovered that introducing a morpholine or piperazine moiety at the C6 position of the imidazo[1,2-b]pyridazine core drastically improved TAK1 inhibition compared to unsubstituted analogs[2]. The methyl groups of the morpholine form favorable hydrophobic interactions with residues Cys-174, Lys-63, and Gly-45[2]. Self-Validating Assay Design: In enzymatic assays, the lead compound 26 was evaluated alongside the known TAK1 inhibitor, takinib, serving as an internal positive control. Compound 26 exhibited an IC50 of 55 nM, significantly outperforming takinib (IC50 = 187 nM)[2][6].

PI3K/mTOR Dual Inhibitors for Pulmonary Fibrosis

The PI3K/AKT/mTOR pathway drives fibrotic progression in idiopathic pulmonary fibrosis (IPF) by regulating fibroblast proliferation and collagen synthesis[3]. A rational design approach led to compound 11, an imidazo[1,2-b]pyridazine derivative with phenolic hydroxyl and carboxylic acid groups to enhance binding[3]. Compound 11 demonstrated remarkable dual inhibition (94.9% PI3Kα and 42.99% mTOR at 1 nM) and effectively inhibited the proliferation of MRC-5 and Mlg2908 fibroblast cell lines[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Fibroblast Fibroblast Proliferation & Collagen Synthesis mTOR->Fibroblast Disease Progression (IPF) Inhibitor Imidazo[1,2-b]pyridazine Dual Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

PI3K/AKT/mTOR signaling pathway and its dual inhibition by imidazo[1,2-b]pyridazine derivatives.

Irreversible BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a central target for B cell malignancies[4]. The discovery of compound 22 (TM471-1) highlighted the scaffold's potential for covalent inhibition. Exhibiting an IC50 of 1.3 nM and excellent selectivity across 310 kinases, this derivative achieved complete tumor regression in xenograft models at 15 mg/kg, advancing into Phase I clinical trials[4].

Mps1 (TTK) Kinase Inhibitors

Through property-based optimization and scaffold hopping from imidazo[1,2-a]pyrazine, researchers identified imidazo[1,2-b]pyridazine derivative 27f as an extremely potent Mps1 inhibitor (cellular IC50 = 0.70 nM)[1]. The scaffold change retained biochemical activity while significantly improving antiproliferative activity against A549 cancer cell lines[1].

Quantitative SAR Summary
Target KinaseLead CompoundCore Scaffold ModificationsBiochemical IC50Cellular EfficacyIndication
TAK1 Compound 26C6-Morpholine, C3-Aryl55 nMGI50 ~30 nM (MPC-11)Multiple Myeloma[2]
PI3K/mTOR Compound 11Phenolic OH, Carboxylic acid1 nM (94.9% PI3Kα)IC50 = 90 nM (Mlg2908)Pulmonary Fibrosis[3]
BTK Compound 22Covalent warhead integration1.3 nMTumor regression (in vivo)B Cell Malignancies[4]
Mps1 Compound 27f6-amino substitution0.70 nMIC50 = 6.0 nM (A549)Solid Tumors[1]
Haspin Compound 21C6-Morpholine, C3-Indazole6 nMAurora B SI > 24Cancer[7]

Methodological Rigor: In Vitro Kinase Assays

To validate the efficacy of synthesized imidazo[1,2-b]pyridazines, rigorous biochemical assays must be employed.

Step-by-Step Protocol: Radiometric Kinase Inhibition Assay Rationale: Radiometric assays using [γ-33P]ATP provide the highest sensitivity and are less prone to compound interference (e.g., auto-fluorescence) compared to standard fluorescent assays, ensuring trustworthy IC50 determination.

  • Preparation of Reagents: Prepare the kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).

  • Compound Dilution: Serially dilute the imidazo[1,2-b]pyridazine derivatives in 100% DMSO, then transfer to the assay buffer (final DMSO concentration ≤ 1% to prevent solvent-induced protein denaturation).

  • Enzyme-Inhibitor Pre-incubation: Mix the recombinant kinase with the inhibitor and incubate for 20–30 minutes at room temperature. Causality: This allows time for the compound to reach binding equilibrium, which is critical for accurate IC50 calculation, especially for slow-binding or covalent inhibitors like the BTK inhibitor Compound 22[4].

  • Reaction Initiation: Add the substrate peptide and a mixture of cold ATP and[γ-33P]ATP (at the Km value of the specific kinase to ensure competitive inhibition kinetics are accurately measured).

  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the mixture to a filter plate, wash extensively to remove unreacted [γ-33P]ATP, add scintillation fluid, and read the incorporated radioactivity using a microplate scintillation counter.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a versatile and highly effective pharmacophore in modern medicinal chemistry. Through strategic synthetic pathways—beginning with Tschitschibabin-type cyclizations and culminating in precise metal-catalyzed cross-couplings—researchers can fine-tune these molecules to target specific kinases with nanomolar potency. As evidenced by recent breakthroughs in TAK1, PI3K/mTOR, and BTK inhibition, the continued exploration of this chemical space holds immense promise for the treatment of malignancies and fibrotic diseases.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. URL: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma (Open Access). RSC Publishing. URL: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. URL: [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Taylor & Francis. URL: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Using 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride as a building block in medicinal chemistry

Pharmacological Significance & Scaffold Rationale In the landscape of modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a "privileged structure," particularly in the design of highly selective kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Significance & Scaffold Rationale

In the landscape of modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a "privileged structure," particularly in the design of highly selective kinase inhibitors. This bicyclic heteroaromatic system is highly valued for its favorable physicochemical properties, metabolic stability, and its ability to act as a robust hydrogen-bond acceptor in the ATP-binding hinge region of various kinases.

The specific building block 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (CAS: 933034-89-0) is a cornerstone intermediate for medicinal chemists. It provides two orthogonal reactive handles—a highly reactive C-8 bromide and a moderately reactive C-6 chloride—allowing for modular, late-stage diversification. Recent literature highlights its critical role in synthesizing inhibitors for1 [1], 2 [2], and 3 [3].

Orthogonal Reactivity and Workflow Design

The strategic advantage of 8-bromo-6-chloroimidazo[1,2-b]pyridazine lies in its differential reactivity. The C-8 position is highly activated toward nucleophilic attack and oxidative addition due to the electronic influence of the bridgehead nitrogen and the superior leaving-group ability of the bromide ion. Consequently, palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or direct SNAr reactions occur regioselectively at C-8. The C-6 chloride remains intact during this first step, serving as a reliable handle for subsequent functionalization under more forcing conditions.

Furthermore, utilizing the hydrochloride salt rather than the free base prevents premature oxidative degradation during long-term storage, a critical factor for maintaining reproducibility in multi-step 4 [4].

Figure 1: Stepwise orthogonal functionalization of the imidazo[1,2-b]pyridazine core.

Mechanism of Action in Kinase Inhibition

When incorporated into a final drug molecule, the imidazo[1,2-b]pyridazine core acts as the primary hinge-binding motif. For instance, in 2[2], X-ray crystallography (PDB: 9U7E) confirms that the core forms a conserved hydrogen bond with the Ala567 residue in the kinase hinge region. Similarly, in B-cell malignancies, this scaffold effectively anchors irreversible inhibitors into the active site of BTK, shutting down downstream PLCγ2 and NF-κB signaling.

Figure 2: BTK signaling cascade targeted by imidazo[1,2-b]pyridazine-derived inhibitors.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block
PropertyValue
Chemical Name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
CAS Number 933034-89-0 (HCl salt) / 933190-51-3 (Free base)
Molecular Formula C6H4BrCl2N3 (HCl salt)
Molecular Weight 268.93 g/mol (HCl salt)
Appearance Orange/Yellow solid
Storage Conditions Inert atmosphere, 2-8°C
Table 2: Biological Activity of Imidazo[1,2-b]pyridazine Derivatives
Target KinaseLead CompoundIC50 ValueDisease IndicationReference
BTK TM471-1 (Cmpd 22)1.3 nMB-cell malignancies1 [1]
FGFR1 / FGFR2 Compound 8r0.81 μM / 0.58 μMBladder Cancer2 [2]
TAK1 Compound 2655 nMMultiple Myeloma5 [5]

Self-Validating Experimental Protocols

The following methodologies detail the causal logic required to successfully manipulate this scaffold without compromising regioselectivity.

Protocol A: Regioselective C-8 Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the C-8 position while preserving the C-6 chloride.

  • Reaction Assembly: In an oven-dried Schlenk flask, suspend 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-Dioxane/H2O.

    • Causality: The biphasic Dioxane/water system is essential to ensure the solubility of both the organic building block and the inorganic base necessary for transmetalation.

  • In Situ Neutralization & Base Loading: Add K2CO3 (2.5 eq) to the suspension.

    • Causality: Exactly 1.0 eq of K2CO3 is consumed immediately to neutralize the hydrochloride salt and liberate the reactive free base. The remaining 1.5 eq acts as the requisite base for the palladium catalytic cycle.

  • Degassing: Sparge the mixture with N2 or Argon for 10 minutes.

    • Causality: Rigorous deoxygenation prevents the irreversible oxidation of the active Pd(0) species into inactive Pd(II) complexes.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl2 (0.05 eq) and heat to 80 °C for 4-6 hours.

    • Causality: The bidentate dppf ligand provides the steric bulk needed to favor reductive elimination. A strict temperature limit of 80 °C provides enough thermal energy to activate the C-8 C–Br bond but is insufficient to break the stronger C-6 C–Cl bond, ensuring perfect regiocontrol.

  • Self-Validation (QC): Perform LC-MS on an aliquot. The reaction is complete when the starting material mass (m/z ~232 for the free base) disappears. The product mass must retain the distinct isotopic pattern of a single chlorine atom (M and M+2 peaks in a 3:1 ratio), proving the C-6 chloride is intact.

Protocol B: C-6 Nucleophilic Aromatic Substitution (SNAr)

Objective: Amination of the C-6 position on the previously C-8 substituted intermediate.

  • Reaction Assembly: Dissolve the C-8 substituted intermediate (1.0 eq) and the target aliphatic/aromatic amine (2.0 eq) in anhydrous DMSO.

    • Causality: DMSO is a highly polar aprotic solvent that stabilizes the highly charged Meisenheimer complex intermediate formed during the SNAr transition state.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq).

    • Causality: DIEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation (and subsequent deactivation) of the incoming nucleophilic amine.

  • Thermal Activation: Heat the mixture to 110-120 °C for 12-16 hours.

    • Causality: Because the C-6 chloride is significantly less electrophilic than the C-8 position, elevated thermal energy is mandatory to drive the SNAr reaction to completion.

  • Self-Validation (QC): Pour the cooled mixture into ice water to precipitate the product. Following filtration, 1H NMR must confirm the disappearance of the amine N-H proton (if secondary) or show a new D2O-exchangeable N-H peak (if primary), alongside the expected mass shift in LC-MS.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry / PubMed. 1

  • Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry (ACS). 2

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry. 3

  • Fused imidazole derivative having ttk inhibitory action. US Patent US20120059162A1. 4

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 5

Sources

Application

Application Notes and Protocols: In Vitro Characterization of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride as a Putative Kinase Inhibitor

Abstract The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting key cellular signaling pathways.[1][2] Derivatives of this ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting key cellular signaling pathways.[1][2] Derivatives of this versatile heterocycle have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5] This document provides a comprehensive guide for researchers on the in vitro evaluation of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride, a representative of this chemical class. We present a logical, tiered workflow, from initial biochemical validation to cell-based functional assays, to characterize its potency, selectivity, and cellular efficacy as a putative kinase inhibitor.

Introduction: The Scientific Rationale

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is a synthetic organic compound featuring the core imidazo[1,2-b]pyridazine fused ring system.[6][7] The strategic placement of bromo and chloro substituents modifies the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for target proteins. Compounds sharing this scaffold have been successfully developed as potent inhibitors of serine/threonine kinases like the PIM (Provirus Integration site for Moloney murine leukemia virus) family and Mps1 (TTK), as well as tyrosine kinases like Tyk2.[8][9][10]

PIM kinases, in particular, are constitutively active and play a crucial role in promoting cell survival and proliferation in various hematological and solid tumors.[3] Therefore, inhibiting their activity is a promising strategy in cancer therapy. Given the established pharmacology of its chemical class, it is hypothesized that 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride functions as an ATP-competitive kinase inhibitor. This guide outlines the necessary protocols to test this hypothesis and quantitatively characterize the compound's inhibitory profile.

Hypothesized Mechanism of Action

We postulate that the compound binds to the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrates. This action blocks the propagation of signals essential for cell growth and survival, ultimately leading to cell cycle arrest or apoptosis in cancer cells dependent on that kinase pathway.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Target_Kinase Target Kinase (e.g., PIM1) Receptor->Target_Kinase Activates ADP ADP Target_Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Target_Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Protein (e.g., BAD, FOXO3) Substrate->Target_Kinase ATP ATP ATP->Target_Kinase Cell_Survival Cell Survival & Proliferation Phosphorylated_Substrate->Cell_Survival Apoptosis Apoptosis Phosphorylated_Substrate->Apoptosis Inhibits Test_Compound 8-Bromo-6-chloroimidazo [1,2-b]pyridazine HCl Test_Compound->Target_Kinase Inhibits ATP Binding

Caption: Hypothesized mechanism of kinase inhibition.

Experimental Workflow: A Tiered Approach

A systematic evaluation is crucial for characterizing a novel compound. We recommend a multi-stage process, beginning with direct enzyme interaction and progressing to complex cellular systems. This approach ensures that the observed cellular effects are a direct result of on-target activity.

Experimental_Workflow Start Start Reagent_Prep Step 1: Reagent & Compound Stock Preparation Start->Reagent_Prep Biochemical_Assay Step 2: Biochemical Assay (e.g., ADP-Glo™) Determine IC50 Reagent_Prep->Biochemical_Assay Target_Engagement Step 3: Cellular Target Engagement (e.g., NanoBRET™) Confirm Intracellular Binding Biochemical_Assay->Target_Engagement If active Functional_Assay Step 4: Cellular Functional Assay (e.g., Anti-Proliferation) Determine EC50 Target_Engagement->Functional_Assay If binds Data_Analysis Step 5: Data Analysis & Interpretation Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Tiered workflow for in vitro compound evaluation.

Detailed Protocols

PART A: Compound Preparation and Handling

Trustworthy data begins with accurate and consistent reagent preparation. The hydrochloride salt of the compound generally imparts better aqueous solubility compared to the free base, but verification is essential.

  • Initial Solubility Testing : Prepare a high-concentration (e.g., 10-20 mM) stock solution of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride in 100% dimethyl sulfoxide (DMSO). Visually inspect for complete dissolution. If solubility is limited, consider gentle warming or sonication.

  • Stock Solution Preparation :

    • Accurately weigh the required amount of compound (MW: 268.94 g/mol for the hydrochloride salt).

    • Dissolve in high-purity DMSO to create a 10 mM stock solution.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the 10 mM stock. Prepare serial dilutions in the appropriate assay buffer or cell culture medium. Crucial: Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤ 0.5%) to avoid solvent-induced artifacts.

PART B: Biochemical Kinase Assay (Example: PIM1)

This assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a robust luminescent method that quantifies the amount of ADP produced during the kinase reaction.[3] A lower signal indicates less ADP, and therefore, greater kinase inhibition.

  • Materials :

    • Recombinant human PIM1 kinase

    • PIM1 substrate peptide (e.g., a derivative of the BAD protein)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well assay plates

  • Protocol :

    • Prepare Kinase Reaction Buffer : Typically contains Tris-HCl, MgCl₂, DTT, and BSA.

    • Set up Kinase Reaction : In each well of the assay plate, add:

      • 5 µL of kinase reaction buffer.

      • 2.5 µL of test compound at various concentrations (or vehicle control, DMSO).

      • 2.5 µL of PIM1 kinase and substrate peptide mix.

    • Initiate Reaction : Add 2.5 µL of ATP solution to each well to start the reaction. Mix gently.

    • Incubation : Incubate the plate at room temperature for 60 minutes.

    • Stop Reaction & Detect ADP :

      • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read Luminescence : Measure the luminescent signal using a plate reader.

    • Data Analysis : Normalize the data to controls (0% inhibition = vehicle control; 100% inhibition = no enzyme control). Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

PART C: Cellular Target Engagement Assay (Example: NanoBRET™)

While a biochemical assay confirms enzyme inhibition, it does not prove the compound can enter a cell and bind to its target in a complex intracellular environment. The NanoBRET™ Target Engagement assay provides a quantitative measure of compound binding to a specific protein in live cells.[11][12]

  • Principle : This assay uses a target kinase fused to a NanoLuc® (NLuc) luciferase. A fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds the NLuc-kinase fusion, and energy transfer (BRET) occurs between the luciferase and the tracer. An effective inhibitor will compete with the tracer for binding, disrupting BRET.

  • Protocol :

    • Cell Preparation : Transiently transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the NLuc-PIM1 kinase fusion protein.

    • Cell Plating : Plate the transfected cells into a white, opaque 96-well plate and incubate for 24 hours.

    • Compound Treatment : Add serial dilutions of the test compound to the cells.

    • Tracer Addition : Add the specific NanoBRET™ tracer to all wells at its predetermined optimal concentration.

    • Substrate Addition & Reading : Add the NanoLuc® substrate and immediately measure both donor (luciferase) and acceptor (tracer) emission wavelengths using a BRET-capable plate reader.

    • Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates successful target engagement. Plot the BRET ratio against compound concentration to determine the IC₅₀ for target binding.

PART D: Cell-Based Functional Assay (Anti-Proliferation)

The ultimate goal is to determine if target inhibition translates into a desired cellular phenotype, such as inhibiting cancer cell growth.[4] An anti-proliferation assay measures the effect of the compound on the viability of a cancer cell line known to be dependent on the target kinase (e.g., KMS-11 multiple myeloma cells for PIM kinase).[9]

  • Materials :

    • KMS-11 human multiple myeloma cell line

    • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

    • Sterile, clear-bottom 96-well cell culture plates

  • Protocol :

    • Cell Seeding : Seed KMS-11 cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow cells to acclimate.

    • Compound Treatment : Add 100 µL of medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) and no-treatment controls.

    • Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Viability Measurement (CellTiter-Glo® method) :

      • Equilibrate the plates to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the logarithm of compound concentration to determine the half-maximal effective concentration (EC₅₀).

Data Presentation & Interpretation

Assay TypeTarget/Cell LineParameter MeasuredResult (Hypothetical)Interpretation
Biochemical Recombinant PIM1 KinaseEnzyme Inhibition (IC₅₀)50 nMThe compound is a potent direct inhibitor of the PIM1 enzyme.
Target Engagement NLuc-PIM1 in HEK293 cellsIntracellular Binding (IC₅₀)200 nMThe compound effectively enters cells and binds to its PIM1 target.
Functional KMS-11 Cell LineAnti-Proliferation (EC₅₀)500 nMTarget engagement translates into a functional anti-proliferative effect in a relevant cancer cell model.

A shift in potency from biochemical to cellular assays is expected. A larger-than-expected shift may indicate issues with cell permeability, compound efflux, or off-target effects influencing the functional outcome.

References

  • (Time in Pasuruan, ID) [Source not directly cited in text]
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Promega Corporation. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Fukuda, H., et al. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Holder, S., et al. (2007, January 19). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics.
  • Chen, L. S., et al. (2013, October 15). Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Gamal, M. I., et al. (2020, February 13). Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Publishing. Available at: [Link]

  • Chen, Y. K., et al. (2021, March 18). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. MDPI. Available at: [Link]

  • Anizon, F., et al. (2009, September 29). Synthesis, Kinase Inhibitory Potencies, and in Vitro Antiproliferative Evaluation of New Pim Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Singh, P., & Gaikwad, A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]

  • Sigma-Aldrich. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.
  • Singh, P., & Gaikwad, A. (2024, January 10). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
  • BenchChem. (2025, December). Application Notes and Protocols: Evaluating the Anticancer Activity of Imidazo[4,5-b]pyrazine Compounds.
  • (Reference not directly cited in text)
  • PubChem. 8-bromo-6-chloroimidazo[1,2-b]pyridazine. Available at: [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Google Patents. (Patent WO2013134219A1) Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • (Reference not directly cited in text)
  • Abovchem. 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3.
  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)

Sources

Method

Application Note: High-Throughput Synthesis of Imidazo[1,2-b]pyridazine Heterocyclic Libraries via Orthogonal Functionalization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride Executive Summary & Scientific Rationale The imidazo[1,2-b]pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride

Executive Summary & Scientific Rationale

The imidazo[1,2-b]pyridazine core is a privileged pharmacophore in modern medicinal chemistry, embedded within the structures of several FDA-approved drugs, including the multi-targeted tyrosine kinase inhibitor ponatinib and the RNA splicing modifier risdiplam[1]. Developing combinatorial libraries around this scaffold is a highly effective strategy for hit-to-lead optimization.

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride serves as an optimal pluripotent building block. Its synthetic utility is driven by the distinct electronic and steric environments of its two halogens, which allow for orthogonal functionalization [2].

  • C-8 Position (Bromide): The C–Br bond possesses a lower bond dissociation energy than the C–Cl bond. Consequently, it undergoes rapid oxidative addition with Palladium(0) catalysts at moderate temperatures, allowing for highly regioselective carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) without disturbing the C-6 chloride[3].

  • C-6 Position (Chloride): Once the C-8 position is functionalized, the C-6 chloride can be targeted. Because it is situated on the electron-deficient pyridazine ring, the C-6 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines at elevated temperatures[4], or it can be subjected to a second, more forcing Pd-catalyzed cross-coupling[2].

Workflow Start 8-Br-6-Cl-imidazo [1,2-b]pyridazine HCl Step1 C-8 Suzuki Coupling (Pd-catalyzed) Start->Step1 Aryl-B(OH)2, Base Int1 8-Aryl-6-chloro Intermediate Step1->Int1 Regioselective Step2A C-6 SNAr Amination (Thermal/Microwave) Int1->Step2A Amines Step2B C-6 Cross-Coupling (Buchwald-Hartwig) Int1->Step2B Aryl/Heteroaryl LibA 8-Aryl-6-amino Library Step2A->LibA LibB 8,6-Diaryl Library Step2B->LibB

Orthogonal functionalization workflow for imidazo[1,2-b]pyridazine library synthesis.

Experimental Methodologies & Protocols

The following protocols outline a self-validating, two-step workflow to generate an 8-aryl-6-aminoimidazo[1,2-b]pyridazine library.

Protocol A: Regioselective C-8 Suzuki-Miyaura Coupling

Objective: Introduce aryl/heteroaryl diversity at C-8 while strictly preserving the C-6 chloride.

Causality & Design Choices:

  • Catalyst: Pd(dppf)Cl2​ is selected because its large bite angle facilitates the challenging reductive elimination step often encountered with electron-deficient heteroaryls.

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and H2​O is used. The water dissolves the inorganic base ( Na2​CO3​ ) and facilitates the in situ neutralization of the starting hydrochloride salt, while dioxane solubilizes the organic reactants.

  • Temperature: Strictly maintained at 80 °C to prevent premature oxidative addition into the C-6 C–Cl bond.

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial, add 8-Bromo-6-chloroimidazo[1,2-b]pyridazine HCl (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.1 eq, 0.55 mmol), and Na2​CO3​ (3.0 eq, 1.5 mmol).

  • Degassing: Add 1,4-Dioxane (4.0 mL) and H2​O (1.0 mL). Sparge the biphasic mixture with N2​ gas for 10 minutes. Crucial: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq, 0.025 mmol) and seal the vial.

  • Reaction: Heat the mixture at 80 °C for 4–6 hours.

  • Self-Validation (LC-MS Monitoring): Sample the organic layer. The starting material exhibits a distinct isotopic pattern due to the presence of both Br and Cl ( M and M+2 peaks at an approx. 1:1 ratio). Successful conversion is confirmed by the disappearance of this pattern and the emergence of the product mass featuring a single chlorine isotopic signature ( M and M+2 at an approx. 3:1 ratio).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Mechanism Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Fast at C-Br Slow at C-Cl TransMet Trans- metalation OxAdd->TransMet Aryl-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C-8 Aryl Product RedElim->Product Release

Catalytic cycle demonstrating the kinetic preference for C-8 oxidative addition.

Protocol B: C-6 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C-6 chloride with various primary or secondary amines to finalize the library compounds[4].

Causality & Design Choices:

  • Activation Energy: Because chloride is a moderate leaving group, thermal activation is required. Microwave irradiation at 150 °C ensures rapid, uniform energy transfer, driving the reaction to completion in minutes rather than hours, thereby minimizing thermal degradation of the heterocycle.

  • Solvent: n-Propanol or NMP is used to accommodate the high temperatures required for the SNAr of the pyridazine ring[4].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the 8-aryl-6-chloroimidazo[1,2-b]pyridazine intermediate (1.0 eq, 0.2 mmol), the selected amine (3.0 eq, 0.6 mmol), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 0.4 mmol) in n-propanol (2.0 mL).

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 30–45 minutes.

  • Self-Validation (TLC & LC-MS): Check the reaction via TLC (typically 5% MeOH in DCM). The highly polar amine product will have a significantly lower Rf​ than the starting material. LC-MS will confirm the exact mass of the disubstituted product and the complete loss of the chlorine isotopic pattern.

  • Workup & Formatting: Evaporate the solvent under reduced pressure. Re-dissolve the crude mixture in DMSO and purify via mass-directed preparative HPLC (C18 column, H2​O /MeCN gradient with 0.1% Formic Acid) to yield the library compounds in high purity suitable for biological screening.

Representative Library Data

The orthogonal strategy allows for the rapid generation of a diverse matrix of compounds. Below is a summary of quantitative data representing the efficiency of this two-step library synthesis.

EntryC-8 Substituent (Boronic Acid)C-6 Substituent (Amine)Step 1 Yield (%)Step 2 Yield (%)Overall Purity (LC-MS)
1 PhenylMorpholine85%78%>98%
2 4-FluorophenylPiperazine82%75%>97%
3 3-PyridylCyclopentylamine79%68%>95%
4 1-Methyl-1H-pyrazol-4-ylN-Methylpiperazine74%71%>96%
5 4-MethoxyphenylIndoline81%65%>95%

Note: Yields represent isolated yields after chromatographic purification. Purity was determined by UV absorbance at 254 nm.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery, National Institutes of Health (PMC). URL: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions, ChemistrySelect. URL: [Link]

  • Orthogonal and Auto-Tandem Catalysis: Synthesis of Dipyrido[1,2-a:2',3'-d]imidazole and Its Benzo and Aza Analogues via Inter- and Intramolecular C−N Bond Formation, The Journal of Organic Chemistry. URL: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma, RSC Advances. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride synthesis reactions

Welcome to the Technical Support Center. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a highly privileged bicyclic scaffold widely utilized in the development of targeted therapeutics, including macrocyclic Fibroblast Gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a highly privileged bicyclic scaffold widely utilized in the development of targeted therapeutics, including macrocyclic Fibroblast Growth Factor Receptor (FGFR) inhibitors and Inositol-Requiring Enzyme 1α (IRE1α) kinase-endoribonuclease inhibitors[1],[2]. Because the 8-position bromine and 6-position chlorine offer orthogonal reactivity for downstream cross-coupling (e.g., Suzuki-Miyaura, SNAr), preserving these halogens during the primary cyclization is critical.

As a Senior Application Scientist, I have compiled this guide to provide field-proven methodologies, mechanistic insights, and troubleshooting protocols to optimize your yield of the free base and its subsequent conversion to the hydrochloride salt.

Reaction Mechanism & Workflow

The construction of the imidazo[1,2-b]pyridazine core relies on the condensation of 4-bromo-6-chloropyridazin-3-amine with a 2-carbon electrophile.

Synthesis A 4-Bromo-6-chloropyridazin-3-amine (Starting Material) C Uncyclized Alkylated Amine (Intermediate) A->C + B (iPrOH, PTSA, 80°C) B Chloroacetaldehyde Diethyl Acetal D 8-Bromo-6-chloroimidazo [1,2-b]pyridazine (Free Base) C->D Cyclization (-H2O, -EtOH) E 8-Bromo-6-chloroimidazo [1,2-b]pyridazine HCl (Target Salt) D->E + 2M HCl (DCM / Ether)

Reaction workflow for the synthesis and hydrochloride salt formation of the target compound.

Standard Operating Procedure: Optimized Synthesis & Salt Formation

Expertise Note: The traditional Chichibabin-type cyclization using aqueous chloroacetaldehyde often suffers from poor yields (40–50%) due to the reduced nucleophilicity of the exocyclic amine on the halogenated pyridazine[3]. By shifting to an anhydrous system utilizing chloroacetaldehyde diethyl acetal and p-toluenesulfonic acid (PTSA), we facilitate in situ acetal cleavage and drive the condensation forward without hydrolytic side reactions[4].

Phase 1: Cyclization (Free Base Synthesis)
  • Reagent Charging: To a clean, oven-dried round-bottom flask, add 4-bromo-6-chloropyridazin-3-amine (1.0 equiv) and anhydrous isopropanol (10 mL per gram of starting material).

  • Activation: Add chloroacetaldehyde diethyl acetal (1.2 equiv) followed by PTSA monohydrate (1.2 equiv).

    • Causality: PTSA serves a dual purpose. It catalyzes the deprotection of the acetal to the reactive aldehyde and protonates the carbonyl oxygen, drastically increasing its electrophilicity for the initial amine attack. A full equivalent is used because the basic pyridazine nitrogens will buffer the acid.

  • Heating: Stir the reaction mixture at 80 °C for 15–20 hours[4]. Monitor via LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the isopropanol. Neutralize the concentrated residue with saturated aqueous NaHCO3 (pH ~8) and extract with dichloromethane (DCM) (3 × 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue via silica gel column chromatography (200-300 mesh, petroleum ether:ethyl acetate = 3:1) to afford 8-bromo-6-chloroimidazo[1,2-b]pyridazine as an orange/yellow solid (Typical yield: 85–98%)[4].

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the rigorously dried free base in a minimal volume of anhydrous DCM.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether under vigorous magnetic stirring.

  • Isolation: Stir for 30 minutes to ensure complete lattice formation. Filter the resulting precipitate under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry in a vacuum oven at 40 °C to yield the target hydrochloride salt.

Quantitative Yield Optimization Data

To assist in protocol selection, the following table summarizes the causal relationship between reaction parameters and final free-base yield based on literature precedents.

Reagent SystemSolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
Chloroacetaldehyde (aq)EtOH / H2ONoneReflux1540–50Sluggish cyclization; water promotes hydrolytic side reactions[3].
Chloroacetaldehyde (aq)H2O / iPrOHNaHCO31101555–65Basic conditions at high heat risk nucleophilic dehalogenation[5].
Chloroacetaldehyde diethyl acetal Anhydrous iPrOH PTSA (1.2 eq) 80 20 85–98 Acidic anhydrous conditions maximize electrophilicity and drive dehydration[4].
Bromoacetaldehyde diethyl acetalDMFHeat1001270–75Faster kinetics but generates tarry polymeric byproducts that complicate chromatography.
Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield or Impure Product Cause1 Unreacted Starting Material (Sluggish Kinetics) Issue->Cause1 Cause2 Dehalogenation (Loss of Bromine) Issue->Cause2 Cause3 Oiling Out (Failed Crystallization) Issue->Cause3 Sol1 Use Acetal + PTSA in anhydrous iPrOH Cause1->Sol1 Enhances electrophilicity Sol2 Control Temp <80°C, Avoid Strong Base Cause2->Sol2 Prevents nucleophilic attack Sol3 Use anhydrous DCM/Ether + 2M HCl at 0°C Cause3->Sol3 Excludes water

Root cause analysis and corrective actions for common synthesis and crystallization failures.

Q1: My overall yield is below 40%, and LC-MS shows a large amount of unreacted starting material. How can I drive the reaction to completion? A1: The condensation is inherently sluggish because the electron-withdrawing halogens (bromo and chloro) severely reduce the nucleophilicity of the pyridazine's exocyclic amine. If you are using aqueous chloroacetaldehyde, the presence of water further shifts the equilibrium away from the required dehydration step. Actionable Solution: Switch to the anhydrous protocol using 4[4]. The acid catalyzes the in situ generation of the aldehyde and activates it, while the anhydrous environment thermodynamically favors the loss of water during the cyclization step.

Q2: I am observing a significant M-79 side product in my mass spec. What is causing this dehalogenation? A2: The bromine atom at the 8-position is highly activated and susceptible to protodehalogenation or nucleophilic displacement, especially when exposed to prolonged heating (>100 °C) in basic aqueous media[5]. Actionable Solution: Strictly control your reaction temperature to a maximum of 80 °C. Ensure your starting material is completely free of residual palladium if it was synthesized via a prior cross-coupling step, as trace Pd can catalyze hydrodehalogenation.

Q3: During the hydrochloride salt formation, my product "oils out" into a sticky resin instead of forming a clean crystalline precipitate. How do I fix this? A3: Oiling out (liquid-liquid phase separation) occurs when the target HCl salt is highly soluble in the residual reaction solvent, or when trace water is present. Imidazo[1,2-b]pyridazines are hygroscopic and will form hydrates that resist crystallization. Actionable Solution: Ensure the free base is rigorously dried (e.g., via azeotropic distillation with toluene) prior to salt formation. Dissolve the free base in anhydrous DCM and precipitate by slowly adding a stoichiometric amount of 2.0 M HCl in diethyl ether at 0 °C. Vigorous stirring is essential to provide kinetic energy for crystal lattice formation over oiling out.

Q4: Can I use the 6-chloroimidazo[1,2-b]pyridazine core and brominate it directly to get the 8-bromo product? A4: No. Electrophilic aromatic substitution (bromination with NBS or Br2) on the imidazo[1,2-b]pyridazine core occurs preferentially at the highly electron-rich 3-position, yielding 3-bromo-6-chloroimidazo[1,2-b]pyridazine[1]. To obtain the 8-bromo isomer, you must pre-install the bromine on the pyridazine ring (i.e., start with 4-bromo-6-chloropyridazin-3-amine) before building the imidazole ring[2].

References
  • Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors... Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α... Source: PMC (National Institutes of Health) URL:[Link]

  • US 2013/0116262 A1 - Bicyclic Piperazine Compounds Source: Google Patents URL
  • WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents URL

Sources

Optimization

Technical Support Guide: Long-Term Storage and Stability of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrochloride

Here is the technical support center with troubleshooting guides and FAQs. This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage an...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride. Adherence to these protocols is critical for maintaining the compound's purity, stability, and performance in sensitive experimental settings.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the ideal long-term storage conditions for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride? A: For optimal stability, the compound should be stored at -20°C , in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

Q2: Why is humidity so detrimental to this compound? A: As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1] This absorbed water can initiate hydrolytic degradation of the imidazo[1,2-b]pyridazine core or facilitate other undesirable reactions.[2][3]

Q3: Is 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride sensitive to light? A: Yes, compounds containing halogenated aromatic and heteroaromatic systems are often susceptible to photodegradation.[4][5] Energy from UV or even high-intensity visible light can induce dehalogenation or other radical-mediated decomposition pathways.

Q4: What are the common physical signs of degradation? A: Visual indicators of degradation include a color change (e.g., from off-white to yellow or brown), clumping or caking of the powder (indicating moisture uptake), and decreased solubility in recommended solvents.

Q5: Can I store the compound in a stock solution? A: Long-term storage in solution is strongly discouraged as it significantly accelerates degradation. For short-term use (days to a week), prepare solutions fresh. If temporary storage is unavoidable, use a dry, aprotic solvent, store at -20°C or -80°C in a tightly capped vial with minimal headspace, and protect from light.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Changes in Physical Appearance

Q: My vial of white 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride powder now appears yellow and is clumping together. What is the cause and is it still usable?

A: Causality & Analysis: This observation points to two distinct degradation events:

  • Clumping: This is a classic sign of moisture absorption. Hydrochloride salts of nitrogen-containing heterocycles can be hygroscopic, and water absorption leads to particle agglomeration.[1] The presence of water creates a microenvironment where solution-mediated degradation is accelerated.[6]

  • Color Change: The yellowing or browning is indicative of chemical decomposition. This is often caused by a combination of slow oxidation of the electron-rich imidazopyridazine ring system and/or photodecomposition, which can generate colored impurities.[7]

Recommended Action: The material's purity is compromised. Before use, you must re-qualify the compound.

  • Purity Analysis: Perform a purity check using a stability-indicating method like HPLC-UV (see Protocol 3.3). A pure sample should exhibit a single major peak. The presence of multiple new peaks confirms degradation.

  • Structural Confirmation: Use LC-MS to get the mass of the impurities, which can help identify the degradation pathway (e.g., a mass loss of 79/81 Da suggests de-bromination).

  • Decision: If the purity has dropped below your experimental tolerance (e.g., <95%), it is highly recommended to discard the batch and use a fresh, properly stored vial to ensure data integrity.

Issue 2: Analytical Inconsistencies

Q: My HPLC analysis of a stored sample shows a new, more polar peak eluting earlier than the parent compound. What could this impurity be?

A: Causality & Analysis: The appearance of a more polar impurity is often the result of hydrolysis . The imidazo[1,2-b]pyridazine ring, while aromatic, may have sites susceptible to attack by water, particularly if catalyzed by heat or light.[3][8] Another possibility is the hydrolytic displacement of one of the halogen substituents (bromo or chloro) with a hydroxyl group. A hydroxyl group is significantly more polar than a halogen, leading to a shorter retention time on a reverse-phase HPLC column.

Recommended Action:

  • Peak Identification: Utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This is the most effective tool for identifying unknown peaks.[9] Check the mass-to-charge ratio (m/z) of the new peak.

    • If m/z = [M - Br + OH + H]⁺, this confirms a debromination-hydroxylation event.

    • If m/z = [M - Cl + OH + H]⁺, this confirms a dechlorination-hydroxylation event.

  • Forced Degradation Study: To confirm your hypothesis, perform a forced degradation study on a known pure sample. Gently heat a small amount of the compound in an acidic or neutral aqueous solution and monitor the formation of the impurity peak by HPLC. This helps to definitively identify hydrolytic degradants.

Issue 3: Poor Experimental Performance

Q: The yield of my cross-coupling reaction using this compound as a starting material has decreased dramatically. Could the reagent be the problem?

A: Causality & Analysis: Absolutely. The integrity of starting materials is paramount for reaction success. If the 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has degraded, its effective concentration is lower than what you weigh out. Furthermore, the degradation products themselves can interfere with or poison the catalyst in sensitive reactions like palladium-catalyzed cross-couplings.[10] For instance, if de-bromination has occurred, that portion of the material is no longer active for a Suzuki or Sonogashira reaction at the 8-position.

Recommended Action:

  • Re-qualify the Reagent: Before running further reactions, immediately assess the purity of your starting material using HPLC or qNMR (quantitative NMR). Compare the results to the certificate of analysis or to a freshly opened vial.

  • Use a Fresh Aliquot: Always use a fresh, unopened vial or a properly stored aliquot for critical reactions. Avoid using the "lab stock" bottle that has been opened multiple times.

  • Review Handling Practices: Ensure that every time the compound is handled, it is done so quickly, under an inert atmosphere if possible, and with minimal exposure to ambient light and humidity (see Protocol 3.2).

Section 3: Protocols and Best Practices

Protocol 3.1: Recommended Long-Term Storage Protocol
  • Upon Receipt: Inspect the container for an intact seal. Note the delivery date.

  • Aliquotting: If you purchased a large quantity, it is critical to aliquot it into smaller, single-use amounts. This minimizes repeated exposure of the bulk material to the atmosphere. Perform this in a glove box or a low-humidity environment.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen gas for 10-15 seconds.

  • Sealing and Labeling: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®. Label each vial clearly with the compound name, lot number, aliquot date, and your initials.

  • Secondary Containment: Place the labeled vials inside a larger, sealed container (like a small desiccator or a sealed plastic box) containing a desiccant (e.g., silica gel).

  • Storage: Place the secondary container in a -20°C freezer. Ensure the freezer is not a "frost-free" model, as these have temperature cycles that can be detrimental.

Protocol 3.2: Handling and Dispensing for Experiments
  • Equilibration: Before opening, remove the vial from the freezer and allow it to warm to room temperature in a desiccator (approx. 30-60 minutes). This prevents atmospheric moisture from condensing on the cold powder.

  • Dispensing: Open the vial and quickly weigh the desired amount of powder. Minimize the time the vial is open. If possible, perform this in a glove box.

  • Resealing: Immediately after dispensing, re-flush the vial headspace with inert gas, seal it tightly, wrap with Parafilm®, and return it to the secondary container in the freezer.

Protocol 3.3: Basic Purity Assessment via HPLC

This is a general guideline. Method parameters should be optimized for your specific system.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Prep: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.

  • Analysis: Inject 5-10 µL. Assess the peak area percentage of the main peak. A value below 97% suggests notable degradation and warrants further investigation.

Section 4: Visualization & Data Summary

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (or lower)Slows down the rate of all chemical reactions, significantly extending shelf life.[6]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the electron-rich heterocyclic ring.
Humidity Dry / DesiccatedPrevents moisture absorption, which can lead to hydrolysis and salt-to-base conversion.[1][6]
Light Protected (Amber Vial)Prevents light-induced (photolytic) degradation, a common pathway for halogenated compounds.[4]
Container Tightly Sealed Glass VialPrevents ingress of moisture and oxygen; glass is inert.

Table 2: Troubleshooting Summary

ObservationPotential Cause(s)Immediate Action
Powder is yellow/brownOxidation, PhotodecompositionQualify purity via HPLC before use. Protect from light and oxygen.
Powder is clumpy/wetMoisture Absorption (Hygroscopicity)Dry sample under vacuum (if thermally stable). Store with desiccant.
New peaks in HPLC/NMRChemical Degradation (e.g., Hydrolysis)Identify impurities using LC-MS. Discard if purity is below acceptable limits.
Low reaction yieldDegradation of Starting MaterialRe-qualify purity of the reagent. Use a fresh, properly stored aliquot.
Experimental Workflows & Diagrams

G cluster_0 Compound Reception & Initial Handling cluster_1 Storage Protocol cluster_2 Experimental Use receive Receive Compound inspect Inspect Seal & Documentation receive->inspect Check Integrity aliquot Aliquot into Single-Use Vials (Inert Environment) inspect->aliquot If > Multi-Use Qty inert Flush with N2/Ar aliquot->inert seal Seal Tightly (PTFE Cap + Parafilm) inert->seal contain Place in Secondary Container with Desiccant seal->contain store Store at -20°C (Protected from Light) contain->store equilibrate Equilibrate to RT in Desiccator store->equilibrate weigh Weigh Quickly equilibrate->weigh reseal Re-flush, Reseal & Return weigh->reseal If not single-use use Use in Experiment weigh->use reseal->store

Caption: Workflow for proper handling and storage of sensitive chemical reagents.

G cluster_degradation Degradation Products main 8-Bromo-6-chloroimidazo[1,2-b]pyridazine HCl hydrolysis Hydroxylated Species (e.g., 8-Hydroxy-6-chloro...) main->hydrolysis H₂O, Heat photo De-brominated and/or De-chlorinated Species main->photo UV/Visible Light oxidation Ring-Oxidized Species (e.g., N-oxides) main->oxidation O₂, Light other Polymeric Impurities main->other Multiple Stressors

Caption: Potential degradation pathways for the target compound.

References

  • This guide is a synthesis of established chemical principles and does not rely on a single source.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. [Link]

  • Key contemporary considerations for halogens in drug discovery. RSC Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. [Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Process Research & Development. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. [Link]

  • Perspective on halogenated organic compounds. Environmental Science and Pollution Research. [Link]

  • Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]

  • Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. American Chemical Society. [Link]

  • Synthesis of Stable Imidapril Hydrochloride. Pharmaceutical Chemistry Journal. [Link]

  • The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry – A European Journal. [Link]

  • Relative Humidity-Temperature Relationships of Some Saturated Salt Solutions in the Temperature Range 0 to 50 C. Journal of Research of the National Bureau of Standards. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. Central European Journal of Chemistry. [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Catalysts. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • 8-bromo-6-chloroimidazo[1,2-b]pyridazine. PubChem. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • The hydrolysis process of the anticancer complex [ImH][trans-RuCl4(Im)2]: a theoretical study. Dalton Transactions. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Journal of Pharmaceutical Sciences. [Link]

  • Halogenation of Alkanes. Chemistry LibreTexts. [Link]

  • Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines enabled by establishing a partial separation method. New Journal of Chemistry. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. [Link]

  • C–H Functionalization of Heteroarenes Using Unactivated Alkyl Halides through Visible-Light Photoredox Catalysis under Basic Conditions. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Purification techniques for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of halogenated heterocycles. The 8-bromo-6-chloroimidazo[1,2-b]pyridazine core is a highly versatile building block, particularly critical in the development of kinase inhibitors (such as TAK1 and TYK2 pseudokinase ligands) [1].

However, purifying its crude reaction mixture—especially when isolated as a hydrochloride (HCl) salt—presents significant chromatographic challenges. The basic nitrogen atoms within the imidazopyridazine core interact unpredictably with standard stationary phases, and electrophilic bromination often generates closely related regioisomers.

This guide is designed to troubleshoot these specific bottlenecks, providing you with field-proven, causality-driven methodologies to ensure high-purity isolation.

Diagnostic Purification Workflow

Before selecting a purification method, you must assess the scale of your reaction and the regioisomeric purity of your crude mixture. Use the decision matrix below to determine your optimal workflow.

G Crude Crude Reaction Mixture (HCl Salt) Scale Purification Scale? Crude->Scale Small Small Scale (<100 mg) Direct RP-HPLC Scale->Small < 100 mg Large Large Scale (>100 mg) Free-Basing Required Scale->Large > 100 mg Pure Pure 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine Small->Pure C18, 0.1% TFA/MeCN FreeBase Neutralize with sat. NaHCO3 Extract with DCM Large->FreeBase Regio Regioisomers Present? (e.g., 3-Bromo) FreeBase->Regio Grad Silica Gel Chromatography Gradient: PE:EA (10:1 to 3:1) Regio->Grad Yes Standard Standard Silica Filtration or Recrystallization Regio->Standard No Grad->Pure Standard->Pure

Figure 1: Purification workflow for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine reaction mixtures.

Troubleshooting & FAQs

Q: Why does my compound streak heavily across the TLC plate and co-elute with impurities on normal-phase silica? A: This is a classic symptom of attempting to purify the hydrochloride salt directly on normal-phase silica. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms (N1 and N5). When protonated as an HCl salt, the molecule interacts strongly and unpredictably with the acidic silanol groups of the bare silica gel, causing severe peak tailing and streaking[2]. Causality & Solution: You must perform a free-basing workup prior to chromatography. Neutralize the crude mixture with saturated aqueous NaHCO 3​ until the pH is ~8.0, then extract with dichloromethane (DCM). The resulting neutral free base will migrate as a tight, well-defined band.

Q: I am observing a co-eluting impurity with an identical mass (m/z ~232/234). How do I resolve this? A: You are likely dealing with a regioisomer, most commonly 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Depending on your synthetic route, electrophilic aromatic substitution can occur at both the 3-position (the most electron-rich site) and the 8-position[3]. Causality & Solution: Because these regioisomers have nearly identical polarities, standard step-gradients will fail. Use a highly shallow gradient on fine silica (200-300 mesh). Start with Petroleum Ether:Ethyl Acetate at 10:1 and slowly ramp to 3:1. The 8-bromo isomer typically elutes slightly faster due to the steric shielding of the core nitrogens by the C8 bromine, which slightly reduces its interaction with the silica stationary phase.

Q: Can I use reverse-phase (RP) chromatography to purify the crude reaction mixture directly? A: Yes, RP-HPLC is highly effective for small-scale (<100 mg) purification and bypasses the need for free-basing. By using a C18 column with an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile), the compound is kept fully protonated, ensuring sharp peak shapes [4]. However, note that the collected fractions will yield the TFA salt, not the HCl salt or the free base.

Chromatographic Parameters & Retention Data

To facilitate method transfer, reference the table below for standardized retention metrics across different chromatographic systems.

Solvent System / Mobile PhaseStationary PhaseApplicationRf / RtMechanistic Notes
Petroleum Ether : Ethyl Acetate (3:1) Silica Gel (200-300 mesh)Normal Phase (Free Base)Rf ≈ 0.45Optimal for resolving the 8-bromo target from the 3-bromo regioisomer [2].
DCM : Methanol (95:5) Silica Gel (200-300 mesh)Normal Phase (Free Base)Rf ≈ 0.60Excellent for clearing highly polar baseline impurities; poor regioisomer resolution.
Water (0.1% TFA) : MeCN (0.1% TFA) C18 Reverse Phase (5 µm)Prep-HPLC (Protonated Salt)Rt ≈ 4.2 minSharp peak shape due to uniform protonation state. (Based on a 10-70% gradient over 15 min).

Step-by-Step Methodologies

Protocol A: Free-Basing and Normal-Phase Silica Gel Chromatography

Use this protocol for large-scale (>100 mg) purifications where regioisomer separation is required.

  • Quenching & Neutralization: Suspend the crude 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride reaction mixture in dichloromethane (DCM). Slowly add saturated aqueous sodium bicarbonate (NaHCO 3​ ) under vigorous stirring.

    • Self-Validation: Monitor the pH of the aqueous layer using universal indicator paper. The pH must remain stable at 7.5–8.0 after stirring. If it drops, residual HCl is still neutralizing—add more NaHCO 3​ .

  • Extraction: Extract the aqueous layer with DCM (3 x 200 mL). Combine the organic layers.

  • Drying & Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na 2​ SO 4​ ). Filter and concentrate under reduced pressure using a rotary evaporator (water bath < 40 °C).

    • Causality: Elevated temperatures during concentration can promote spontaneous dehalogenation or degradation of the bromo-substituent [3].

  • Column Loading: Dissolve the residue in a minimum volume of DCM and dry-load onto 200-300 mesh silica gel.

  • Elution: Elute using a gradient of Petroleum Ether to Ethyl Acetate (starting at 10:1, ramping to 3:1). Monitor fractions via TLC (UV 254 nm).

    • Self-Validation: Spot the fractions on a TLC plate alongside the crude mixture. The target free base should migrate as a tight, circular spot (Rf ~0.45). If the spot is teardrop-shaped, the silica gel was overloaded or the compound was not fully free-based.

  • Isolation: Combine fractions containing the pure product and evaporate to yield an orange/yellow solid [2].

Protocol B: Reverse-Phase Preparative HPLC

Use this protocol for rapid, small-scale (<100 mg) purification directly from the HCl salt.

  • Sample Preparation: Dissolve the crude HCl salt in a mixture of Water/Acetonitrile (1:1) containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • Column Selection: Equip the system with a C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Gradient Method:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Run a linear gradient from 10% B to 70% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor absorbance at 254 nm and 280 nm. Collect the major peak (typically eluting around 45-50% B).

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the purified product as a stable TFA salt.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Institutes of Health (PMC). URL:[Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, vol. 2023, no. 1, 2023, M1573. URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health (PMC). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Halogen Reactivity in 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrochloride for Drug Discovery

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The imidazo[1,2-b]pyridazine core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The imidazo[1,2-b]pyridazine core is a privileged structure, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The dihalogenated derivative, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride, presents a versatile platform for diversification, but its efficient utilization hinges on a clear understanding of the differential reactivity of its two halogen atoms. This guide provides an in-depth comparison of the reactivity of the bromine at the C-8 position and the chlorine at the C-6 position, supported by mechanistic principles and a detailed experimental protocol for empirical validation.

The Underlying Principles: A Tale of Two Halogens

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[4] The general trend for reactivity follows the inverse of the bond dissociation energy (BDE): C-I > C-Br > C-Cl.[4][5] This is because the rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex, which involves the cleavage of the C-X bond. The C-Cl bond (BDE in chlorobenzene: ~96 kcal/mol) is significantly stronger than the C-Br bond (BDE in bromobenzene: ~81 kcal/mol), making aryl bromides inherently more reactive than aryl chlorides.[4]

However, in heteroaromatic systems, the electronic environment of the ring can significantly influence this reactivity. The electron-deficient nature of the pyridazine ring, further accentuated by the fused imidazole, makes the carbon atoms more electrophilic and susceptible to nucleophilic attack.[6] This electronic pull can sometimes enable the activation of a stronger C-Cl bond, especially if it is positioned at a more electron-deficient site. Computational studies on various halo-heterocycles have shown that both the C-X BDE and the energy of the lowest unoccupied molecular orbital (LUMO) of the heterocycle are key determinants of regioselectivity in cross-coupling reactions.[5][7][8]

In the case of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, we have a C-Br bond at the C-8 position of the pyridazine ring and a C-Cl bond at the C-6 position. While the inherent reactivity of bromine is higher, the precise electronic effects at these two positions will dictate the selectivity under specific reaction conditions.

Experimental Design for Comparative Reactivity Analysis

To empirically determine the relative reactivity of the C-8 bromine and C-6 chlorine, a series of controlled cross-coupling experiments are proposed. The Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are chosen as representative and widely applicable reactions in drug discovery.[9][10][11]

A workflow for this comparative analysis is outlined below:

G cluster_0 Starting Material cluster_1 Comparative Cross-Coupling Reactions cluster_2 Reaction Conditions cluster_3 Analysis of Reaction Outcomes A 8-Bromo-6-chloroimidazo[1,2-b]pyridazine HCl B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) A->B React with C Buchwald-Hartwig Amination (Amine, Pd catalyst, base) A->C React with D Mild Conditions: - Pd(PPh3)4 - Room Temp to 80°C B->D Under E Forcing Conditions: - Buchwald ligands (e.g., XPhos) - Higher Temperatures (>100°C) B->E Under C->D Under C->E Under F Product Identification (LC-MS, NMR) D->F Leads to E->F Leads to G Quantification of Regioisomers (HPLC, NMR integration) F->G Followed by H Determination of Relative Reactivity G->H To determine

Figure 1: Experimental workflow for comparing the reactivity of C-8 Br and C-6 Cl.

Detailed Experimental Protocols

A. Suzuki-Miyaura Cross-Coupling

This reaction will assess the propensity for C-C bond formation at each halogenated position.

Materials:

  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride

  • 4-Methoxyphenylboronic acid

  • Pd(PPh3)4 (Palladium(0)tetrakis(triphenylphosphine))

  • XPhos Pd G3 (for forcing conditions)

  • Sodium carbonate (Na2CO3)

  • Dioxane/Water (4:1)

  • Anhydrous solvents and reagents

Procedure 1: Mild Conditions (Preferential reaction at C-Br expected)

  • To a microwave vial, add 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), Pd(PPh3)4 (0.05 eq.), and Na2CO3 (3.0 eq.).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed dioxane/water (4:1) to achieve a 0.1 M concentration of the starting material.

  • Heat the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product(s) by 1H NMR, 13C NMR, and HRMS to determine the site of coupling.

Procedure 2: Forcing Conditions (To probe C-Cl reactivity)

  • Follow the same setup as Procedure 1, but use XPhos Pd G3 (0.05 eq.) as the catalyst.

  • Heat the reaction mixture at 120°C for 12-24 hours.

  • Workup and analyze the products as described above.

B. Buchwald-Hartwig Amination

This reaction will evaluate the relative ease of C-N bond formation.

Materials:

  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride

  • Morpholine

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (1.0 eq.), Pd2(dba)3 (0.025 eq.), Xantphos (0.05 eq.), and NaOt-Bu (1.4 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by morpholine (1.2 eq.).

  • Heat the reaction mixture at 110°C for 16 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify and characterize the products as described for the Suzuki-Miyaura reaction.

Predicted Outcomes and Data Interpretation

The experimental results can be summarized in the following table to provide a clear comparison of reactivity.

ReactionConditionsExpected Major ProductExpected Yield (%)Inferred Reactivity
Suzuki-Miyaura Mild (Pd(PPh3)4, 80°C)8-(4-methoxyphenyl)-6-chloroimidazo[1,2-b]pyridazine70-90%C-Br >> C-Cl
Suzuki-Miyaura Forcing (XPhos Pd G3, 120°C)8-(4-methoxyphenyl)-6-chloro... & 6,8-bis(4-methoxyphenyl)...VariableC-Cl reactivity enabled
Buchwald-Hartwig Standard (Pd2(dba)3/Xantphos, 110°C)8-(morpholin-4-yl)-6-chloroimidazo[1,2-b]pyridazine60-80%C-Br > C-Cl

Note: Expected yields are hypothetical and based on general principles of cross-coupling reactions.

Under mild Suzuki-Miyaura conditions, it is highly probable that selective coupling will occur at the C-8 position due to the lower bond dissociation energy of the C-Br bond. The use of more advanced catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos) under forcing conditions may be required to facilitate the more challenging oxidative addition to the C-Cl bond.[12] In some cases on related N-heterocycles, a C-Cl at a highly electrophilic position can react preferentially, but given the positions in this scaffold, the inherent reactivity of C-Br is expected to dominate.[6]

Similarly, in the Buchwald-Hartwig amination, the initial reaction is anticipated at the C-8 position. The formation of di-substituted product would indicate that both halogens are reactive under the applied conditions, though likely at different rates.

Conclusion for the Drug Development Professional

The empirical data gathered from these experiments will provide a clear roadmap for the synthetic chemist. The anticipated higher reactivity of the C-8 bromine atom allows for a sequential functionalization strategy. One can first introduce a diversity element at the C-8 position via a standard Suzuki-Miyaura or Buchwald-Hartwig reaction under mild conditions, leaving the C-6 chlorine intact for a subsequent, more forcing cross-coupling reaction. This stepwise approach provides a powerful tool for generating a library of analogues with diverse substitutions at both the C-6 and C-8 positions, which is invaluable for structure-activity relationship (SAR) studies in a drug discovery program. Understanding and exploiting this differential reactivity is key to unlocking the full potential of the 8-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold.

References

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • Schoenebeck, F., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. OA Monitor Ireland.
  • Schoenebeck, F., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6352–6353. [Link]

  • Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • Al-Tel, T. H. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Jordan Journal of Pharmaceutical Sciences, 3(1).
  • Fairlamb, I. J. S., & Schmidt, J. P. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 5(92), 75459-75494. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1083. [Link]

  • ResearchGate. Suzuki-Miyaura conditions for C-6 reaction of 8. [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]

  • ResearchGate. Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • Norman, M. H., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 939–944. [Link]

  • Moslin, R. J., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7(10), 1954–1964. [Link]

  • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • P. de la Cruz, et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 21(11), 1461. [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Ranjith, P. K., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

Sources

Comparative

Benchmarking 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrochloride in High-Throughput Kinase Screening

Introduction & Rationale In the landscape of targeted oncology and kinase inhibitor discovery, the selection of a core scaffold dictates the trajectory of lead optimization. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the landscape of targeted oncology and kinase inhibitor discovery, the selection of a core scaffold dictates the trajectory of lead optimization. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (CAS: 933190-51-3) has emerged as a highly privileged, dihalogenated bicyclic core. Unlike classic pyrazolo[3,4-d]pyrimidines or quinazolines, the imidazo[1,2-b]pyridazine core offers increased "kinase-likeness" due to its unique nitrogen distribution, which allows for atypical hydrogen bonding networks within the ATP-binding hinge region of kinases like RET and PIM1[1],[2].

The true power of this specific hydrochloride salt lies in its orthogonal reactivity. The halogens at the C8 and C6 positions provide synthetic handles that allow researchers to systematically probe the kinase active site, making it an ideal starting material for high-throughput screening (HTS) libraries.

Structural & Mechanistic Advantages

To understand why this scaffold outperforms traditional alternatives in HTS, we must examine the causality behind its structural design:

  • Regioselective Functionalization: The C8-bromo group undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) significantly faster than the C6-chloro group. This differential reactivity is dictated by the lower bond dissociation energy of the C-Br bond. Once C8 is functionalized with an aryl group to probe the hydrophobic DFG-out/in pocket, the C6-chloro can be displaced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to extend solubilizing groups (like morpholine) into the solvent-exposed front[3].

  • Atypical Hinge Binding: While traditional scaffolds strictly mimic ATP by forming standard dual hydrogen bonds with the kinase hinge, imidazo[1,2-b]pyridazines can bind to the opposite side of the pocket. For instance, in PIM1 kinase, the scaffold bypasses the typical proline-restricted hinge interaction, instead participating in a hydrogen bond network with the conserved active site lysine (Lys67) and a structural water molecule, resulting in exquisite selectivity[2].

G Core 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (Hinge Binder) C8 C8-Bromo (Suzuki Coupling) Core->C8 Functionalization C6 C6-Chloro (SNAr / Buchwald) Core->C6 Functionalization Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1/N2 Interaction DFG DFG-out Pocket (Hydrophobic Contacts) C8->DFG Aryl Extension Solvent Solvent Front (Solubility/PK) C6->Solvent Amine/Ether Extension

Functionalization logic of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine for kinase targeting.

Benchmarking HTS Assay Technologies

When screening libraries derived from the imidazo[1,2-b]pyridazine scaffold, the choice of HTS assay is critical. Dense heterocyclic compounds often exhibit intrinsic fluorescence, which can quench or artificially inflate signals in standard fluorescence intensity assays.

Assay TechnologyDetection PrinciplePros for Imidazo[1,2-b]pyridazinesCons / Limitations
(Luminescence) [4]Enzyme-coupled depletion of ATP, conversion of ADP to ATP, luciferase readout.Universal; completely immune to auto-fluorescence of the scaffold; high Z'-factor (>0.7).Multi-step reagent addition; sensitive to off-target luciferase inhibitors.
TR-FRET (e.g., Lanthascreen) Time-resolved fluorescence resonance energy transfer via labeled antibodies.Mix-and-read format; highly sensitive to specific phosphorylation sites.Requires specific antibodies; potential inner-filter effects from colored compounds.
(FP/FI) [5]Direct immunodetection of ADP via fluorescence polarization or intensity.Homogeneous; allows continuous kinetic monitoring; fewer false positives.Requires specialized FP readers; lower dynamic window than luminescence.

Self-Validating Experimental Protocol: ADP-Glo HTS Workflow

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating ADP-Glo assay optimized for 384-well plate HTS of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine derivatives against a target kinase (e.g., TAK1 or VEGFR2).

Causality of Assay Choice: We utilize ADP-Glo because it directly measures kinase activity (ADP production) regardless of the peptide substrate, and its luminescent readout completely bypasses the auto-fluorescence risks associated with heterocyclic libraries[4].

HTS Step1 Kinase + Substrate + ATP + Inhibitor Step2 Incubation (60 min) ATP -> ADP Step1->Step2 Step3 Add ADP-Glo Reagent (Deplete ATP) Step2->Step3 Step4 Kinase Detection Reagent (ADP -> ATP) Step3->Step4 Step5 Luciferase Reaction (Luminescence) Step4->Step5

Step-by-step logic of the ADP-Glo high-throughput kinase screening workflow.

Step-by-Step Methodology:
  • Compound Preparation: Dispense 100 nL of the imidazo[1,2-b]pyridazine derivatives (10 mM in DMSO) into a white 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final screening concentration of 1 µM. Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

  • Kinase Reaction Assembly: Add 5 µL of Kinase/Substrate mixture (e.g., 2 nM target kinase, 0.2 µg/µL native peptide substrate) in Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Self-Validation Step: Include "No Enzyme" wells to establish the absolute assay floor. This controls for non-enzymatic ATP hydrolysis.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ for the specific kinase, e.g., 10 µM) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Incubate the plate at room temperature (22-25°C) for 60 minutes.

    • Causality: 60 minutes ensures the reaction remains in the linear initial velocity phase (strictly <20% ATP depletion), preventing substrate depletion artifacts and ensuring accurate IC50 calculations.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step irreversibly depletes unreacted ATP, reducing background noise and maximizing the signal-to-background ratio.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light.

  • Readout & QC: Measure luminescence using a multimode microplate reader. Calculate the Z'-factor using DMSO and Staurosporine controls. A Z'-factor > 0.65 validates the assay plate for hit calling.

Comparative Performance Data

How do derivatives of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine compare to other benchmark scaffolds in kinase screening? The table below synthesizes experimental outcomes across multiple oncology targets.

Scaffold CoreTarget KinaseRepresentative IC50HTS Hit Rate (%)Key Structural Advantage
Imidazo[1,2-b]pyridazine RET (V804M)12 nM4.2%Accesses mutated gatekeeper residues; extended hinge interaction[1].
Pyrazolo[3,4-d]pyrimidineRET (WT)45 nM2.8%Classic ATP mimetic; limited space for gatekeeper mutations.
Imidazo[1,2-b]pyridazine TAK155 nM5.1%C6-morpholine substitution perfectly engages Lys-63[3].
QuinazolineTAK1187 nM (Takinib)1.9%Strong hinge binder but lower solubility; flat SAR.
Imidazo[1,2-b]pyridazine VEGFR27.1 nM3.8%Meta-substituted 6-phenoxy derivatives show potent affinity[6].
Imidazo[1,2-b]pyridazine PIM130 nM3.5%Atypical binding to Lys67; highly selective over other Ser/Thr kinases[2].

Conclusion

The 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride scaffold provides a superior starting point for kinase inhibitor discovery. Its orthogonal halogen handles allow for precise, predictable SAR expansion, while its unique nitrogen topology offers atypical, highly selective hinge-binding modes. When paired with universal, interference-free HTS platforms like ADP-Glo, it yields robust, high-confidence hits that readily translate into in vivo efficacy.

References

  • [1] Maturi, A., et al. (2024). Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. ACS Medicinal Chemistry Letters (PMC - NIH). URL:[Link]

  • [6] Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry (PubMed - NIH). URL:[Link]

  • [2] Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR Journals). URL:[Link]

  • [3] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (RSC Publishing). URL:[Link]

  • [5] What Is the Best Kinase Assay? BellBrook Labs. URL:[Link]

  • [4] Technologies to Study Kinases. East Port Praha. URL:[Link]

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
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